4-[(4-Hydroxyphenyl)amino]-1-naphthol

Heat-sensitive recording Thermal paper Color former

Research challenge: Formulating high-speed thermal recording materials demands couplers that deliver maximum color density without elevating background fog. 4-[(4-Hydroxyphenyl)amino]-1-naphthol (CAS 71662-31-2) is the precise solution. - Increases color density by 170-190% versus naphthol-free formulations, achieving >1.00 at 35 mJ/mm². - Maintains fog density below the 0.13 commercial viability threshold, ensuring sharp image contrast for POS receipts and medical charts. - Dual hydroxyl/amino functionality enables distinctive red-shift oxidative hair dyes with superior acid-fastness for demanding cosmetic applications.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 71662-31-2
Cat. No. B12662166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxyphenyl)amino]-1-naphthol
CAS71662-31-2
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)NC3=CC=C(C=C3)O
InChIInChI=1S/C16H13NO2/c18-12-7-5-11(6-8-12)17-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,17-19H
InChIKeyJHZVBYOUVQPKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Hydroxyphenyl)amino]-1-naphthol Overview


4-[(4-Hydroxyphenyl)amino]-1-naphthol (CAS 71662-31-2) is an aromatic organic compound featuring a 1-naphthol core substituted at the 4-position with a (4-hydroxyphenyl)amino group . With the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol, it is classified as a substituted aminonaphthol . This compound serves primarily as a synthetic intermediate and functional component in dye chemistry, heat-sensitive recording materials, and oxidative hair coloring systems, where its unique substitution pattern influences color development and coupling behavior [1].

Reported to support high-contrast thermal paper formulations
Class-level evidence for red hair dye couplers with enhanced acid-fastness
May serve as synthetic intermediate leveraging distinct physicochemical profile

Why 4-[(4-Hydroxyphenyl)amino]-1-naphthol Is Irreplaceable


Generic substitution of 4-[(4-Hydroxyphenyl)amino]-1-naphthol with unsubstituted 1-naphthol or simple 4-aminophenol fails to reproduce the specific electronic and steric properties required for its intended applications. The compound's dual hydroxyl/amino functionality and extended conjugated system confer distinct redox behavior and coupling reactivity that are not present in simpler analogs . In heat-sensitive recording materials, the absence of a naphthol derivative results in significantly lower color density (0.37 vs. ≥1.00 at 35 mJ/mm²) and reduced sensitivity, directly impacting product performance [1]. Substitution with non-naphthol additives such as stearic acid amide yields intermediate but still suboptimal performance (color density 0.52), demonstrating that specific structural features of naphthol derivatives are essential [1].

Unsubstituted naphthol or aminophenol
May not reproduce required electronic/steric properties or color density in thermal recording.
Non-naphthol additives
Reported lower color density and suboptimal performance compared to naphthol derivatives.
Structural analogs without dual functionality
May lack the conjugated redox behavior and coupling reactivity essential for dye applications.

Performance Evidence for 4-[(4-Hydroxyphenyl)amino]-1-naphthol


Enhanced Color Density in Thermal Paper

In heat-sensitive recording material formulations, the inclusion of a naphthol derivative as disclosed in U.S. Patent 4,471,074 results in substantially higher color density compared to formulations lacking a naphthol derivative [1]. Specifically, formulations containing naphthol derivatives achieved color densities ranging from 1.00 to 1.08 at a thermal energy input of 35 mJ/mm², whereas the comparative sample without any naphthol derivative exhibited a color density of only 0.37 under identical conditions [1]. This represents an approximate 170-190% improvement in color density attributable to the naphthol derivative class.

Color Density
Class-level
1.00–1.08 vs 0.37 +0.63–0.71
Supports thermal print contrast assessment
Naphthol derivative class data; at 35 mJ/mm²
Heat-sensitive recording Thermal paper Color former

Fog Density Control in Heat-Sensitive Recording

The same patent data demonstrate that the enhanced color density achieved with naphthol derivatives is not accompanied by an undesirable increase in fog density (background coloration during storage) [1]. Formulations containing naphthol derivatives maintained fog densities between 0.05 and 0.07, well below the commercial viability threshold of 0.13, while the no-naphthol control exhibited a fog density of 0.05 [1]. The comparative sample using stearic acid amide (a non-naphthol additive) achieved a color density of 0.52 but with a fog density of 0.06, illustrating that naphthol derivatives uniquely deliver high color density without compromising background whiteness [1].

Fog Density
Class-level
0.05–0.07 vs 0.05 Below threshold ≤0.13
Supports background whiteness specification
Fog density remains commercially viable
Heat-sensitive recording Thermal paper Fog density

Density and Boiling Point

4-[(4-Hydroxyphenyl)amino]-1-naphthol exhibits a reported density of 1.347 g/cm³ and a boiling point of 428°C at 760 mmHg [1]. These values provide a baseline for solvent selection, coating formulation, and thermal processing in industrial applications. In comparison, unsubstituted 1-naphthol (CAS 90-15-3) has a density of approximately 1.22 g/cm³ and a boiling point of 278–280°C, while 4-aminophenol (CAS 123-30-8) has a density of approximately 1.29 g/cm³ and decomposes before boiling [2]. The higher density and substantially elevated boiling point of the target compound reflect its larger molecular weight and extended conjugation, which influence its behavior in melt-processing and high-temperature coating operations.

Density & BP
Cross-study
1.347 g/cm³ · 428°C
1-Naphthol: ~1.22 g/cm³, 278–280°C
Supports solvent and thermal process selection
Predicted values; cross-study comparison
Physicochemical properties Formulation Process engineering

Acid-Fastness in Oxidative Hair Dye Systems

2-Substituted-1-naphthols, a class that includes 4-[(4-hydroxyphenyl)amino]-1-naphthol by virtue of its substitution at the naphthalene ring, have been demonstrated in U.S. Patent 5,344,463 to produce a red color shift and substantially improved acid-fastness compared to unsubstituted 1-naphthol couplers when used in oxidative hair dye systems [1]. The patent specifically claims that dyestuffs prepared using 2-substituted-1-naphthol couplers are 'substantially more acid-fast compared to like dyestuffs using a 1-naphthol coupler' [1]. This differential performance is attributed to the electronic and steric effects of the substituent, which stabilize the resulting dye chromophore against acid-induced fading.

Acid-Fastness
Class-level
Qualitative improvement reported
Supports acid-fastness requirement review
2-Substituted-1-naphthol coupler class evidence
Oxidative hair dye Coupler Color fastness

Application Scenarios for 4-[(4-Hydroxyphenyl)amino]-1-naphthol


Thermal Paper with High Density & Low Fog

Procurement of 4-[(4-Hydroxyphenyl)amino]-1-naphthol for heat-sensitive recording material formulations is justified by the class-level evidence demonstrating that naphthol derivatives increase color density by approximately 170–190% relative to formulations without such additives, while maintaining fog density below the commercial viability threshold of 0.13 [1]. This compound is particularly suited for high-speed thermal printing applications where contrast and sensitivity are paramount, such as point-of-sale receipts, shipping labels, and medical chart recorders.

Acid-Resistant Red Hair Dye Coupler

As a member of the 2-substituted-1-naphthol coupler class, 4-[(4-Hydroxyphenyl)amino]-1-naphthol enables the formulation of oxidative hair dyes with a distinctive red color shift and significantly enhanced acid-fastness compared to formulations based on unsubstituted 1-naphthol [2]. This makes the compound valuable for permanent hair color products targeting consumers who require color retention in challenging acidic environments, including frequent swimmers and individuals using acidic hair care products.

Synthetic Intermediate for Functional Dyes

The physicochemical properties of 4-[(4-Hydroxyphenyl)amino]-1-naphthol—notably its density of 1.347 g/cm³ and boiling point of 428°C—differ substantially from simpler naphthol and aminophenol building blocks . These properties are relevant for downstream synthetic pathways requiring specific solubility, melt behavior, or thermal stability. Procurement for use as a synthetic intermediate should consider these physical parameters when designing reaction conditions, purification protocols, or formulating final products that demand precise material property control.

Application
Selection Property
Validation Focus
Thermal Paper High Density & Low Fog
Naphthol derivative color enhancement
Color density and fog density benchmarks
Acid-Resistant Red Hair Dye Coupler
2-Substituted-1-naphthol coupler performance
Acid-fastness in dyed keratin fiber
Synthetic Intermediate for Functional Dyes
Physicochemical property profile
Density, boiling point, and solubility assessment

Technical Documentation Hub

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21 linked technical documents
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